molecular formula C15H23NS B13973601 3-(1-Benzylpiperidin-4-yl)propane-1-thiol

3-(1-Benzylpiperidin-4-yl)propane-1-thiol

Cat. No.: B13973601
M. Wt: 249.4 g/mol
InChI Key: TZVZNAGYVRDBKN-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)propane-1-thiol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a thiol group at the end of a three-carbon chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)propane-1-thiol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Thiol Group: The thiol group is introduced by reacting the benzylpiperidine with 3-chloropropanethiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the piperidine ring.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced benzyl derivatives, reduced piperidine derivatives.

    Substitution: Thioethers, acyl derivatives.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)propane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The benzyl group and piperidine ring may also interact with various receptors and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzylpiperidin-4-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl group and piperidine ring also contributes to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)propane-1-thiol

InChI

InChI=1S/C15H23NS/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14,17H,4,7-13H2

InChI Key

TZVZNAGYVRDBKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCS)CC2=CC=CC=C2

Origin of Product

United States

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